(Z)-N,N-Dimethyl-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propylamine is a chemical compound with the molecular formula and a molecular weight of approximately 359.41 g/mol. This compound is notable for its unique structure, which includes a trifluoromethyl group and a thioxanthene moiety, making it of interest in various scientific fields, including medicinal chemistry and materials science. The compound is classified as an organic amine due to the presence of the dimethylamino group.
The synthesis of (Z)-N,N-Dimethyl-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propylamine can be approached through several methods. One common method involves the reaction of thioxanthene derivatives with trifluoromethylating agents. The process typically requires:
Technical details of the synthesis may include purification steps such as recrystallization or chromatography to isolate the desired product from unreacted materials and by-products.
The molecular structure of (Z)-N,N-Dimethyl-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propylamine can be represented using various structural formulas:
CC(C)N(C)C(=C(C1=CC=C2C(=C1)C(=CC=C2)S)C(F)(F)F)
InChI=1S/C19H18F3NS/c1-12(2)20(3)13-8-6-7-9-14(13)17(21,22)15-10-11-16(23)19(24)25/h6-11H,12H2,1-5H3
This structure features a thioxanthene core with a trifluoromethyl substituent and a propylamine side chain, contributing to its chemical properties and reactivity.
(Z)-N,N-Dimethyl-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propylamine can participate in various chemical reactions typical of amines and thioxanthene derivatives:
Technical details regarding these reactions would involve specific conditions such as temperature, solvent choice, and reaction time.
The mechanism of action for (Z)-N,N-Dimethyl-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propylamine largely depends on its application in biological systems. For instance, if used in pharmacology:
Data on its mechanism would require empirical studies involving binding assays or biological activity tests.
Physical properties of (Z)-N,N-Dimethyl-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propylamine include:
Chemical properties include:
Relevant data would include melting point, boiling point, and spectral data (NMR, IR).
(Z)-N,N-Dimethyl-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propylamine has potential applications in several scientific areas:
Research into this compound continues to explore its full potential across various fields.
CAS No.: 79982-94-8
CAS No.: 334-20-3
CAS No.: 14932-42-4
CAS No.: 82-71-3
CAS No.: 13441-54-8
CAS No.: 919005-14-4